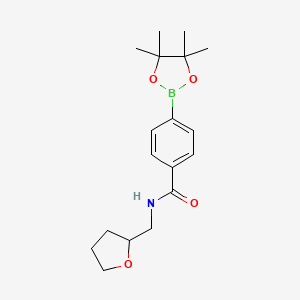

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

Description

Core Structural Framework and Chemical Identity

The molecular structure of 4-(tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is defined by the molecular formula C18H26BNO4 with a molecular weight of 331.21 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 1073355-09-5, which distinguishes it from structurally related boronic acid derivatives. The systematic chemical name reflects the complex architecture: N-((tetrahydrofuran-2-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, which precisely describes the connectivity between the various functional domains.

The structural representation using Simplified Molecular Input Line Entry System notation provides crucial connectivity information: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3CCCO3. This notation reveals the presence of the pinacol-protected boronic acid group attached to the para position of a benzene ring, with the benzene ring further substituted with an amide linkage to a tetrahydrofurfuryl group. The International Chemical Identifier string InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,21) provides additional verification of the molecular structure and stereochemical information.

Functional Group Distribution and Electronic Properties

The compound contains four distinct functional group domains that contribute to its overall chemical behavior and structural properties. The boronic acid pinacol ester moiety consists of a boron atom coordinated within a six-membered dioxaborolane ring formed by pinacol with four methyl substituents at the 4,4,5,5-positions. This protective group enhances the stability of the boronic acid functionality while maintaining its potential for chemical transformations. The aromatic benzene ring provides a rigid planar framework that connects the boronic acid functionality to the amide group through para-substitution.

The amide functional group represents a critical structural element that exhibits significant electronic delocalization between the carbonyl carbon and nitrogen atom. Nuclear magnetic resonance spectroscopy studies have revealed the presence of multiple rotamers in solution, which is characteristic of tertiary amide bonds in peptides and peptidomimetic compounds. The restricted rotation around the carbon-nitrogen bond of the amide linkage creates distinct conformational populations that can be quantified through integration of proton nuclear magnetic resonance peaks assigned to each rotamer. This conformational behavior significantly influences the overall molecular dynamics and potential biological activity of the compound.

The tetrahydrofuran ring system contributes both conformational flexibility and unique electronic properties to the overall molecular structure. The five-membered ring adopts various puckered conformations that influence the spatial orientation of the attached methylene group connected to the amide nitrogen. The oxygen atom within the tetrahydrofuran ring can participate in hydrogen bonding interactions and may influence the overall polarity and solubility characteristics of the compound. The combination of these four functional domains creates a molecular architecture with significant potential for diverse chemical reactivity patterns and biological interactions.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPZLVWOFIPRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-09-5 | |

| Record name | [4-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Overview:

- Equimolar amounts of boronic acid and diol (pinacol) are ground in a ball mill or swing mill.

- Reaction times are typically around 1 hour at ambient or slightly elevated temperatures.

- Post-reaction, the mixture is dissolved in a minimal amount of non-toxic solvents (e.g., diethyl ether or ethanol), dried, and purified via distillation or filtration.

Research Findings:

- High Yields: For phenylboronic acid, yields reach up to 96%, with similar efficiencies observed for heteroaryl and alkyl boronic acids.

- Scope: Effective for aryl, heteroaryl, and alkyl boronic acids, including 2-phenylethylboronic acid, 2-fluoropyridine-4-boronic acid, and thiophene derivatives.

- Advantages: Solvent-free, rapid (reaction completion within 1 hour), high atom economy, and environmentally friendly.

Data Table: Mechanochemical Esterification Outcomes

Note: The process's scalability was demonstrated by producing 9.6 g of phenylboronic acid pinacol ester with a yield of 96%, indicating potential for industrial application.

Traditional Esterification Methods

Conventional esterification involves reacting boronic acids with diols under reflux conditions, often requiring azeotropic removal of water or use of activating agents.

Key Techniques:

- Reflux with azeotropic solvents (benzene, toluene): Water removal drives ester formation, but involves hazardous solvents and long reaction times.

- Use of molecular sieves in solvents like dichloromethane: Requires extended reaction times (several hours to days).

- Catalyzed reactions with acid or base catalysts: Less common for boronic esters due to potential side reactions.

Limitations:

- Low energy efficiency.

- Use of toxic solvents.

- Longer reaction times (up to days).

- Less environmentally benign compared to mechanochemistry.

Catalytic and Cross-Coupling Approaches

Transition-metal catalysis (e.g., Pd-catalyzed reactions with boron reagents like bis(pinacolato)diboron) can generate boronic esters directly from halides, but these methods are less suitable for alkyl boronic acids and often involve expensive reagents and complex conditions.

Electrochemical methods and TMS group substitutions have also been explored but are less practical for large-scale synthesis due to equipment requirements and limited substrate scope.

Summary of Comparative Data

| Method | Reaction Time | Yield Range | Environmental Impact | Equipment Complexity | Substrate Scope |

|---|---|---|---|---|---|

| Mechanochemistry | ~1 hour | 80–96% | High (solvent-free) | Low | Wide (aryl, heteroaryl, alkyl) |

| Conventional esterification | Several hours to days | 68–99% | Moderate to low | Moderate (reflux setup) | Limited by solvent use |

| Pd-catalyzed | 16–24 hours | Variable (0–99%) | Low to moderate | High | Mainly aryl halides |

Final Remarks

The mechanochemical approach represents a significant advancement in the sustainable synthesis of boronic esters, including the compound of interest. Its simplicity, efficiency, and eco-friendliness make it an attractive method for both laboratory and industrial applications, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reactants and conditions used .

Scientific Research Applications

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester, highlighting differences in substituents, solubility, reactivity, and applications:

Key Comparison Points:

Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. Substituents like hydroxymethyl (-CH2OH) or aminomethyl (-CH2NH2) enhance polarity, improving solubility in polar solvents (e.g., ethanol, THF) .

Reactivity :

- ROS Sensitivity : Compounds with hydroxymethyl or similar groups (e.g., 4-(hydroxymethyl)phenylboronic acid pinacol ester) degrade upon ROS exposure, enabling controlled drug release .

- Fluorination : Derivatives like 4-fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic acid pinacol ester may exhibit enhanced electronic properties for cross-coupling reactions .

Biomedical Applications: Drug Delivery: ROS-sensitive pinacol esters (e.g., HPAP-modified cyclodextrin) are used in nanoparticle formulations for antibiotics like moxifloxacin . Molecular Probes: Aminomethyl derivatives serve as intermediates for fluorescent probes targeting biomolecules like sugars or nucleic acids .

Synthetic Utility :

- Pinacol esters with protecting groups (e.g., Boc, phthalimide) are valuable intermediates in multi-step organic syntheses, enabling modular construction of complex molecules .

Biological Activity

4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester (CAS No. 1073355-09-5) is a boronic acid derivative with significant potential in biological applications. This compound features a phenylboronic acid moiety linked to a tetrahydrofurfurylaminocarbonyl group, enhancing its reactivity and solubility. The molecular formula is C18H26BNO4, and it has a molecular weight of approximately 331.2 g/mol .

Chemical Structure and Properties

The compound's structure includes:

- Boronic Acid Group : Known for its ability to reversibly bind to sugars, making it useful in studying protein interactions.

- Amide Functional Group : Common in many pharmaceuticals, suggesting potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H26BNO4 |

| Molecular Weight | 331.2 g/mol |

| CAS Number | 1073355-09-5 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

- Protein Binding : The boronic acid group allows for selective binding to proteins with sugar-binding domains, which is crucial in understanding various cellular processes.

- Therapeutic Potential : The amide group suggests that this compound could serve as a scaffold for developing new therapeutic agents targeting specific diseases.

- Enzyme Inhibition : Studies have shown that certain boronic acids can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Case Study 1: Protein Interaction Studies

In a study examining the binding affinity of boronic acids to glycoproteins, it was found that compounds similar to 4-(tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester exhibited significant binding interactions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were used to quantify these interactions, revealing potential applications in drug design targeting glycosylated proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester | C18H26BNO4 | Lacks tetrahydrofurfuryl group; may exhibit different solubility |

| 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester | C18H26BNO4 | Different positional isomer; potentially alters biological activity |

| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | C18H26BNO4 | Contains hydroxymethyl instead of amino group; affects reactivity |

Q & A

Basic: What are the recommended protocols for synthesizing this boronic acid pinacol ester?

The synthesis of arylboronic acid pinacol esters typically involves palladium-catalyzed cross-coupling or hydrogenation of precursor aldehydes. For example, substituted phenylboronic esters can be synthesized via catalytic hydrogenation of formylphenylboronic acid derivatives using Raney nickel under hydrogen atmosphere (e.g., 4-formylphenylboronic acid → 4-(hydroxymethyl)phenylboronic acid in THF, 8 hours) . For Suzuki-Miyaura coupling, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacted with aryl halides using Pd(dppf)Cl₂ catalyst and cesium carbonate in 1,2-dimethoxyethane/water at 100°C under inert atmosphere . Adapt these methods by substituting the aryl halide or aldehyde precursor with tetrahydrofurfurylaminocarbonyl derivatives.

Advanced: How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Key variables include catalyst selection, base strength, and solvent system. Pd(dppf)Cl₂ is widely used due to its stability and efficiency in forming C-C bonds. For example, coupling tert-butyl boronic esters with brominated heterocycles achieved 75% yield using Cs₂CO₃ in 1,2-dimethoxyethane/water at 100°C . Alternatively, K₃PO₄ in THF/water at 75°C yielded 94% with the same catalyst . Optimize by:

- Screening bases (Cs₂CO₃ vs. K₃PO₄) for solubility and reactivity.

- Using anhydrous solvents and degassing to minimize side reactions.

- Monitoring reaction progress via TLC or LC-MS to terminate at peak conversion.

Basic: What analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, pinacol ester protons resonate at δ 1.2–1.3 ppm (quartet), while aromatic protons appear at δ 7.0–8.0 ppm. Boron-coupled signals may split in ¹¹B NMR .

- UV-Vis Spectroscopy : Monitor reactions involving chromophores (e.g., nitrophenyl derivatives absorb at 400 nm upon H₂O₂ treatment) .

- HPLC/GC : Assess purity (>97% by GC or HPLC) using C18 columns (HPLC) or non-polar capillary columns (GC) with internal standards .

Advanced: How to address contradictory data in reaction outcomes under similar conditions?

Contradictions often arise from trace impurities, oxygen sensitivity, or subtle ligand effects. For instance, Pd(dppf)Cl₂ gave 75% yield in 1,2-dimethoxyethane but 69% in dioxane due to solvent polarity affecting catalyst activation . Mitigate by:

- Reproducing reactions under strict inert atmosphere (N₂/Ar glovebox).

- Purifying starting materials (e.g., recrystallization of boronic esters).

- Validating catalyst activity via control reactions with known substrates.

Basic: What are the stability considerations during storage?

Store the compound at 2–8°C in sealed, desiccated containers to prevent hydrolysis. Avoid exposure to moisture, as boronic esters hydrolyze to boronic acids in aqueous media. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life .

Advanced: How to troubleshoot byproduct formation during synthesis?

Byproducts like deboronated species or homo-coupled dimers may form due to oxidative conditions or excess base. Strategies:

- Add radical scavengers (e.g., BHT) to suppress homo-coupling.

- Reduce oxygen levels via freeze-pump-thaw cycles.

- Use stoichiometric control (e.g., 1.1 eq. boronic ester to halide) and lower reaction temperatures (e.g., 75°C vs. 100°C) .

Basic: What safety precautions are essential when handling this compound?

- Avoid skin/eye contact: Use nitrile gloves and goggles.

- Work in a fume hood to prevent inhalation of fine particles.

- Dispose via licensed hazardous waste services, as boronic esters may release toxic boron oxides upon incineration .

Advanced: How does steric hindrance from the tetrahydrofurfuryl group affect reactivity?

The tetrahydrofurfurylaminocarbonyl group introduces steric bulk, potentially slowing transmetalation in cross-couplings. Mitigate by:

- Using electron-rich ligands (e.g., SPhos) to enhance catalyst turnover.

- Increasing reaction temperature (e.g., 110°C in sealed tubes) to overcome kinetic barriers .

Basic: What solvents are compatible with this boronic ester?

- Polar aprotic : THF, DMF, DMSO (for cross-couplings).

- Non-polar : Toluene, dioxane (for hydrogenations).

Avoid protic solvents (e.g., MeOH, H₂O) unless in controlled catalytic systems .

Advanced: How to design a kinetic study for its hydrolysis under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.